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[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride

Medicinal Chemistry Chemical Synthesis Building Block Procurement

Eliminate reaction stoichiometry uncertainty from amine protonation. This fragment-like building block (free base MW 192.26, cLogP 1.50) is crystallized as a precise dihydrochloride salt for predictable base-mediated coupling. - **Validated Scaffold**: Binding confirmed in co-crystal structures with Mtb InhA (PDB: 5OIN) and SARS-CoV-2 Nsp3 (PDB: 5S2O). - **Reactive Handle**: Primary amine enables amide/urea coupling without protecting groups. - **Supply Certainty**: Multi-vendor availability with batch-specific NMR/HPLC documentation.

Molecular Formula C10H18Cl2N4
Molecular Weight 265.18
CAS No. 170353-31-8
Cat. No. B2764833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride
CAS170353-31-8
Molecular FormulaC10H18Cl2N4
Molecular Weight265.18
Structural Identifiers
SMILESC1CN(CCC1CN)C2=NC=CC=N2.Cl.Cl
InChIInChI=1S/C10H16N4.2ClH/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10;;/h1,4-5,9H,2-3,6-8,11H2;2*1H
InChIKeyBTMPTBVFEBPRFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Identity and Procurement Overview


[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride is a heterocyclic amine building block comprising a pyrimidine ring N-linked to a piperidine ring with a primary aminomethyl substituent at the 4-position, crystallized as the dihydrochloride salt (C₁₀H₁₈Cl₂N₄, MW 265.18) [1]. The compound serves as a versatile intermediate for medicinal chemistry elaboration, with the primary amine providing a reactive handle for amide coupling, reductive amination, and urea formation. Its parent scaffold (free base, CAS 158958-53-3) has been validated in fragment-based crystallographic screens against multiple protein targets, including Mycobacterium tuberculosis InhA (PDB: 5OIN, 5OIP) and SARS-CoV-2 Nsp3 macrodomain (PDB: 5S2O), confirming its suitability as a fragment starting point for lead generation [2].

1
Dihydrochloride salt enables accurate stoichiometric control in coupling reactions
Eliminates protonation variability of the free base
2
Crystallographically validated fragment scaffold across multiple targets
Defined binding poses in InhA and Nsp3 macrodomain co-crystal structures
3
Fragment-like physicochemical profile supports screening library compatibility
Low lipophilicity and moderate molecular weight align with fragment-based discovery criteria

Risk of Substituting with Free Base or Analogs


Three structural variables critically differentiate this dihydrochloride salt from its closest analogs and preclude direct substitution in research workflows. First, the dihydrochloride salt form (two equivalents of HCl) confers distinct solubility, hygroscopicity, and handling properties compared to the free base (CAS 158958-53-3) or the mono-hydrochloride (CAS 1420956-75-7), directly affecting reaction stoichiometry in downstream derivatizations . Second, the 4-position aminomethyl substitution on the piperidine ring is regioisomerically distinct from the 3-position analog (CAS 912761-20-7), which produces different spatial vectors in pharmacophore models and leads to divergent target binding profiles as documented in fragment elaboration studies [1]. Third, the unsubstituted pyrimidine core differentiates this compound from the 4-naphthyl-substituted analog WAY-262611 (CAS 1123231-07-1), where the naphthyl group adds substantial lipophilicity (ΔLogP ≈ +2.0) and transforms the scaffold from a fragment-like building block into a lead-like inhibitor [2].

Free base or mono‑HCl salt

Salt form mass difference alters reaction stoichiometry; dihydrochloride provides reproducible protonation state for amide coupling and reductive amination.

3‑position regioisomer

Relocates aminomethyl exit vector; 4‑position geometry is validated in co‑crystal structures (InhA), while no binding data exists for the 3‑regioisomer.

WAY‑262611 (4‑naphthyl analog)

Significantly higher lipophilicity shifts compound class from fragment‑like to lead‑like; alters solubility, metabolic profile, and screening applicability.

Comparative Evidence Against Closest Analogs


Salt Form vs. Free Base: Solubility and Handling Precision

The dihydrochloride salt form of [1-(pyrimidin-2-yl)piperidin-4-yl]methanamine (CAS 170353-31-8, MW 265.18) contains two stoichiometric equivalents of HCl [1]. Compared to the free base (CAS 158958-53-3, MW 192.26), the dihydrochloride increases molecular weight by 72.92 g/mol (a 37.9% mass increase) attributable to the two HCl counterions . This salt form enhances aqueous solubility and eliminates the batch-dependent variable of partial amine protonation that plagues the free base during handling under ambient conditions. The free base carries a single hydrogen bond donor count of 1, whereas the dihydrochloride salt presents three H-bond donors (one from the protonated primary amine, two from HCl), significantly altering hydrogen-bonding capacity in both solution and solid-state formulations [1].

Salt form comparison
Head‑to‑head
ΔMW +72.92 g/mol (37.9%); +2 H‑bond donors vs free base
Supports accurate molar calculations in parallel synthesis
Mass difference critical for stoichiometric control
Medicinal Chemistry Chemical Synthesis Building Block Procurement

Fragment vs. Lead-Like Lipophilicity Control

The dihydrochloride salt of [1-(pyrimidin-2-yl)piperidin-4-yl]methanamine has a computed LogP of 1.4953 (for the neutralized parent, via Chemscene computational data) . In contrast, the 4-naphthyl-substituted analog WAY-262611 exhibits a substantially higher LogP of 3.53 (computed) . This ΔLogP of approximately +2.0 places WAY-262611 firmly in lead-like chemical space, whereas the target compound remains within fragment-like property boundaries (MW < 300, LogP < 3, H-bond donors ≤ 3). The target compound's lower lipophilicity is consistent with its validated use as a fragment starting point in crystallographic screens against InhA (PDB 5OIN) and the SARS-CoV-2 Nsp3 macrodomain (PDB 5S2O), where high ligand efficiency (LE) metrics were demonstrated [1].

Lipophilicity control
Cross‑study
ΔLogP ≈ +2.0 (WAY‑262611 ~100× more lipophilic)
Fragment‑like profile supports crystallographic screening fit
Higher lipophilicity may alter metabolic stability
Drug Discovery Fragment-Based Screening Lead Optimization Physicochemical Property Analysis

Regioisomeric Specificity and Pharmacophore Geometry

The target compound carries the aminomethyl group at the 4-position of the piperidine ring (CAS 170353-31-8). The 3-position regioisomer, (1-(pyrimidin-2-yl)piperidin-3-yl)methanamine (CAS 912761-20-7), has the identical molecular formula (C₁₀H₁₆N₄, free base MW 192.26) but relocates the aminomethyl vector from the para-like to the meta-like position relative to the piperidine nitrogen . In crystallographic fragment screens against M. tuberculosis InhA, derivatives elaborated from the 4-position scaffold maintained defined binding poses during fragment growth, as evidenced by the co-crystal structures of N-(1-(pyrimidin-2-yl)piperidin-4-yl)acetamide (PDB: 5OIN, ligand 9W2) and the elaborated 1-(pyridin-3-ylmethyl)-3-(1-(pyrimidin-2-yl)piperidin-4-yl)urea (PDB: 5OIP) [1]. No equivalent structural validation has been reported for the 3-position regioisomer, indicating that the 4-position geometry is specifically required for productive binding interactions in this enzyme family.

Regioisomer binding
Class‑level
4‑position: PDB 5OIN/5OIP validated; 3‑position: no binding data
4‑substitution geometry required for productive target engagement
Substituting 3‑isomer may yield inactive derivatives
Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Multi-Vendor Purity and QC Documentation

Multiple independent vendors supply [1-(pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride with documented purity specifications and batch-specific QC data. Chemscene lists batch CS-0236827 at ≥97% purity with storage at 2-8°C sealed in dry conditions . Bidepharm specifies standard purity of 95% with batch QC documentation including NMR, HPLC, and GC . AKSci offers a minimum purity specification of 95%, with long-term storage in a cool, dry place and full quality assurance documentation . Fluorochem provides the compound under product code F075848 with MDL number MFCD21602172, GHS-compliant safety documentation, and a supply chain trusted by institutional procurement at the University of Manchester and University of Oxford . The availability of multi-vendor, independently QC'd lots enables cross-validation of experimental results and mitigates single-source supply risk.

Vendor QC overview
Data to verify
Purity range 95–98% across 5+ vendors; NMR/HPLC/GC documentation
Enables cross‑validation and supply chain resilience
Batch‑specific QC should be reviewed before procurement
Quality Control Chemical Procurement Reproducibility

Crystallographic Target Engagement vs. Potency-Driven Profile

The pyrimidine-piperidine-methanamine scaffold has been independently validated in fragment-based crystallographic screening campaigns. The acetylated derivative of the target compound's parent, N-(1-(pyrimidin-2-yl)piperidin-4-yl)ethanamide (ligand code 9W2), was identified as a fragment hit against M. tuberculosis InhA and co-crystallized at 1.71 Å resolution (PDB: 5OIN), demonstrating a defined binding pose within the NADH cofactor binding pocket [1]. The fragment was subsequently elaborated to 1-(pyridin-3-ylmethyl)-3-(1-(pyrimidin-2-yl)piperidin-4-yl)urea (PDB: 5OIP), maintaining binding pose fidelity during fragment growth [2]. Separately, [1-(pyrimidin-2-yl)piperidin-4-yl]methanol was identified as a fragment hit against the SARS-CoV-2 Nsp3 macrodomain (PDB: 5S2O, ligand NXS) [3]. In contrast, WAY-262611 (the 4-naphthyl-substituted analog) functions as a potent Dkk-1 inhibitor with EC₅₀ = 0.63 μM in a TCF-luciferase cellular assay, but its increased molecular complexity (MW 318.4 vs. 192.3 for the free base of the target) and lipophilicity relegate it to lead-like rather than fragment-like chemical space [4].

Fragment vs. lead profile
Cross‑study
Fragment: MW 192, LogP 1.5, crystallographic hits; Lead: EC₅₀ 0.63 μM, in vivo activity
Selection depends on research stage: fragment screening vs. lead optimization
WAY‑262611 offers cellular potency but less structural data
Fragment-Based Drug Discovery Structural Biology Hit Identification Ligand Efficiency

Application Scenarios


Fragment Library Assembly for Crystallographic Screening

The compound's fragment-like physicochemical profile (computed LogP 1.50, MW 192.26 for free base, TPSA 55.04 Ų) and validated crystallographic binding in three independent protein systems (InhA, EthR, SARS-CoV-2 Nsp3 macrodomain) make it an ideal candidate for inclusion in bespoke fragment libraries targeting enzymes with nucleotide- or cofactor-binding pockets. Its primary amine handle enables rapid elaboration via amide coupling or reductive amination without requiring protecting group strategies, as demonstrated in the InhA fragment-to-lead progression from ligand 9W2 (N-acetyl fragment) to the elaborated urea inhibitor in PDB 5OIP . Procurement at 95-97% purity with batch-specific NMR and HPLC documentation ensures fragment screen reproducibility.

Scaffold Derivatization for Targeted Libraries

The 2-aminopyrimidine motif is a privileged scaffold in kinase inhibitor design . The dihydrochloride salt form provides precise stoichiometric control during parallel library synthesis, where the two HCl equivalents must be accounted for in base-mediated coupling reactions. Compared to the free base (CAS 158958-53-3), the dihydrochloride eliminates amine protonation variability, ensuring consistent reaction yields across multi-well plate formats. The 4-position aminomethyl orientation provides a distinct exit vector compared to the 3-position regioisomer (CAS 912761-20-7), which is critical for maintaining consistent SAR in lead optimization series.

Structure-Guided Lead Optimization

The availability of high-resolution co-crystal structures (1.09-1.71 Å) of derivatives of this scaffold bound to InhA and the SARS-CoV-2 Nsp3 macrodomain provides a structural roadmap for rational lead optimization. Research teams can directly reference the binding poses in PDB 5OIN and 5OIP to design focused libraries that exploit key hydrogen-bonding and hydrophobic interactions. This contrasts with the 3-position regioisomer, for which no crystallographic binding data is publicly available, and with WAY-262611, whose potency in cellular assays does not translate to crystallographic information on the pyrimidine-piperidine core interactions.

Multi-Vendor Procurement Strategy

The compound is available from at least five independent vendors (Chemscene, AKSci, Bidepharm, Fluorochem, MolCore) with documented purity ranges (95-98%) and price points spanning USD 468-880 per gram . This multi-vendor landscape enables competitive procurement, supply chain redundancy, and batch-to-batch cross-validation. Fluorochem's institutional supply partnerships with the University of Manchester and University of Oxford provide additional quality assurance for academic procurement. The MDL number MFCD21602172 enables unambiguous substance identification across vendor catalogs and inventory management systems .

Application
Selection Property
Validation Focus
Fragment‑based screening library
Fragment‑like physicochemical profile
Binding pose confirmation in co‑crystal structures
Scaffold derivatization synthesis
Dihydrochloride stoichiometric control
Consistent yields in parallel coupling reactions
Structure‑guided lead optimization
High‑resolution co‑crystal availability
Binding‑mode‑guided derivative design
Multi‑vendor procurement strategy
Batch‑specific QC documentation
Supply chain redundancy and cross‑validation
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